Hildecarpin

Description

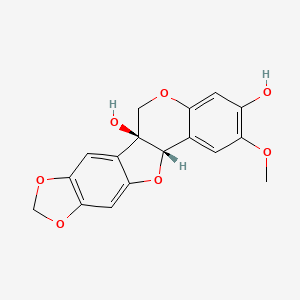

Structure

3D Structure

Properties

CAS No. |

99624-64-3 |

|---|---|

Molecular Formula |

C17H14O7 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

(1S,12S)-15-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-1,16-diol |

InChI |

InChI=1S/C17H14O7/c1-20-13-2-8-11(4-10(13)18)21-6-17(19)9-3-14-15(23-7-22-14)5-12(9)24-16(8)17/h2-5,16,18-19H,6-7H2,1H3/t16-,17+/m0/s1 |

InChI Key |

DQXBSJMCLQLJKV-DLBZAZTESA-N |

SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O)O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O)O |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies

Spectroscopic and Spectrometric Elucidation Approaches

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In the case of Hildecarpin, the pterocarpan (B192222) core and its substituents constitute the chromophoric system. The UV-Vis spectrum provides valuable information about the electronic transitions within the molecule, which is characteristic of its specific chemical structure.

While specific UV-Vis absorption maxima for this compound are not extensively detailed in publicly available literature, pterocarpans typically exhibit characteristic absorption bands. These bands arise from π → π* transitions within the aromatic rings and the benzofuran (B130515) ring system. The position and intensity of these absorption maxima are influenced by the substitution pattern on the aromatic rings.

Table 1: Typical UV-Vis Absorption Maxima for Pterocarpan Skeletons

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| 280-320 | π → π | Benzofuran system |

| 200-240 | π → π | Aromatic rings |

It is important to note that the specific substitution pattern of this compound, including the hydroxyl, methoxy (B1213986), and methylenedioxy groups, would be expected to cause shifts in these absorption bands compared to the unsubstituted pterocarpan skeleton.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure.

Stereochemical Investigations

The stereochemistry of this compound is a defining feature of its chemical identity, influencing its biological activity and physical properties. The pterocarpan skeleton possesses two chiral centers at positions 6a and 11a, leading to the possibility of different stereoisomers.

Determination of Relative and Absolute Configuration (e.g., 6aR,11aR)

The determination of both the relative and absolute configuration of this compound is crucial for its complete structural elucidation. The relative configuration refers to the spatial arrangement of the substituents at the chiral centers relative to each other (cis or trans), while the absolute configuration describes the precise three-dimensional arrangement of these substituents in space, designated by the Cahn-Ingold-Prelog (R/S) notation.

For this compound, the initial structural studies proposed a specific stereochemistry based on a combination of spectroscopic data and chemical transformations. The cis-fusion of the B and C rings of the pterocarpan skeleton is a common feature in naturally occurring pterocarpans. The absolute configuration of this compound has been assigned as (6aR,11aR). This assignment is typically confirmed through chiroptical methods like CD spectroscopy, where the observed Cotton effects are compared to established rules for the pterocarpan class of compounds.

Conformational Analysis of the Pterocarpan Skeleton

The pterocarpan skeleton is not planar but adopts a specific three-dimensional conformation. The conformational analysis of this skeleton is essential for understanding its reactivity and interactions with biological systems. The fusion of the B and C rings in a cis manner results in a bent, quasi-axial and quasi-equatorial arrangement of the substituents at the 6a and 11a positions.

Biosynthetic Pathways and Precursors

General Pterocarpan (B192222) Biosynthesis from Flavanones

The journey to Hildecarpin begins with the production of flavanones, which are key intermediates in flavonoid biosynthesis. This process starts with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through the action of a series of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Subsequently, chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of the chalcone into a flavanone (B1672756), such as naringenin (B18129).

From the flavanone intermediate, the pathway to pterocarpans involves a critical rearrangement reaction catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. This reaction converts the flavanone into an isoflavone. The isoflavone then undergoes a series of reductions and other modifications to form the characteristic pterocarpan skeleton.

Enzymatic Transformations and Key Intermediates in this compound Formation

The formation of this compound from a general pterocarpan precursor involves specific enzymatic reactions that create its unique chemical structure. While the complete pathway is a subject of ongoing research, key enzymatic steps have been elucidated.

Following the formation of the isoflavone, a crucial hydroxylation step at the 2' position is catalyzed by isoflavone 2'-hydroxylase (I2'H). The resulting 2'-hydroxyisoflavone is then reduced by isoflavone reductase (IFR) to an isoflavanone. Further reduction by vestitone (B1219705) reductase (VR) yields an isoflavanol. The final ring closure to form the pterocarpan skeleton is catalyzed by pterocarpan synthase (PTS).

A key feature of this compound is the presence of a hydroxyl group at the 6a position. This hydroxylation is a critical step in its biosynthesis. In the biosynthesis of other 6a-hydroxylated pterocarpans, such as the glyceollins in soybean, a specific cytochrome P450-dependent enzyme, dihydroxypterocarpan 6a-hydroxylase (D6aH), is responsible for this modification. It is highly probable that a similar enzyme is involved in the biosynthesis of this compound in Tephrosia hildebrandtii.

The proposed biosynthetic pathway to this compound likely involves the formation of a pterocarpan precursor, such as medicarpin (B1676140), which then undergoes 6a-hydroxylation and other modifications, including the formation of a methylenedioxy bridge, to yield the final this compound molecule.

Table 1: Key Enzymes in Pterocarpan and this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the formation of chalcones. |

| Chalcone isomerase | CHI | Isomerizes chalcones to flavanones. |

| Isoflavone synthase | IFS | Converts flavanones to isoflavones. |

| Isoflavone 2'-hydroxylase | I2'H | Hydroxylates isoflavones at the 2' position. |

| Isoflavone reductase | IFR | Reduces 2'-hydroxyisoflavones to isoflavanones. |

| Vestitone reductase | VR | Reduces isoflavanones to isoflavanols. |

| Pterocarpan synthase | PTS | Catalyzes the final ring closure to form the pterocarpan skeleton. |

| Dihydroxypterocarpan 6a-hydroxylase | D6aH | Likely involved in the 6a-hydroxylation of a pterocarpan precursor to form this compound. |

Elicitation and Regulation of this compound Biosynthesis as a Phytoalexin

As a phytoalexin, the biosynthesis of this compound is induced in response to various biotic and abiotic stress factors. These inducers, known as elicitors, can be components of fungal cell walls, enzymes secreted by pathogens, or heavy metals.

The perception of these elicitors by plant cells triggers a complex signal transduction cascade that leads to the activation of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway. This regulation occurs primarily at the transcriptional level, where transcription factors are activated and bind to the promoter regions of the biosynthetic genes, initiating their expression.

Comparative Biosynthetic Studies with Related Flavonoids

The biosynthetic pathway of this compound shares many similarities with those of other pterocarpan phytoalexins found in leguminous plants, such as medicarpin, pisatin (B192138), and the glyceollins. The core pathway from flavanones to the pterocarpan skeleton is largely conserved.

However, the diversification of pterocarpan structures arises from the action of specific tailoring enzymes that catalyze reactions such as hydroxylation, methylation, prenylation, and the formation of methylenedioxy bridges. For instance, the biosynthesis of glyceollins in soybean involves a specific prenyltransferase that is not required for this compound synthesis. Conversely, the enzymatic machinery responsible for the specific substitution pattern of this compound is unique to the plant species that produce it.

Comparative studies of these pathways at the genomic and enzymatic levels provide valuable insights into the evolution of plant chemical diversity and the adaptation of plants to different environmental challenges.

Synthetic Strategies and Chemical Modifications

Total Synthesis Approaches to the Hildecarpin Core Structure

The total synthesis of pterocarpans, including the 6a-hydroxylated scaffold of this compound, has been approached through various strategies. These routes often converge on the construction of the key tetracyclic ring system from more accessible precursors.

Retrosynthetic analysis of the this compound core reveals several logical disconnections. A common strategy involves disconnecting the pterocarpan (B192222) skeleton back to an isoflavonoid (B1168493) precursor. researchgate.netresearchgate.net For 6a-hydroxypterocarpans like this compound, a key retrosynthetic step is the disconnection of the C6a-O bond, suggesting a late-stage oxidation of a pterocarpan intermediate. researchgate.netnih.gov

A prevalent retrosynthetic approach for the pterocarpan framework traces back to an isoflavan-4-ol. researchgate.net This intermediate can be derived from the corresponding isoflavone (B191592) through reduction. The isoflavone itself can be constructed through established methods such as the Friedel-Crafts acylation of a substituted phenol (B47542) with a phenylacetic acid derivative, followed by cyclization. nih.gov An alternative disconnection strategy for the pterocarpan core involves a [3+2] cycloaddition reaction between a 2H-1-benzopyran and a benzoquinone derivative. tandfonline.com

A biomimetic approach considers the natural biosynthetic pathway, suggesting the cyclization of a 2'-hydroxyisoflavanone or a related intermediate. researchgate.net This often involves the formation of a quinone methide intermediate, which then undergoes intramolecular cyclization to form the pterocarpan ring system. nih.govnih.govnih.gov

Table 1: Key Retrosynthetic Disconnections for the Pterocarpan Core

| Target Moiety | Precursor | Key Transformation |

| 6a-Hydroxypterocarpan | Pterocarpan | Benzylic Oxidation |

| Pterocarpan | Isoflavan-4-ol | Intramolecular Cyclization |

| Isoflavan-4-ol | Isoflavone | Reduction |

| Pterocarpan | 2H-1-Benzopyran and Benzoquinone | [3+2] Cycloaddition |

| Pterocarpan | 2'-Hydroxyisoflavonoid | Quinone Methide Cyclization |

Dearomatization reactions are powerful tools in natural product synthesis, enabling the conversion of flat aromatic systems into complex three-dimensional structures. nih.gov In the context of pterocarpan synthesis, oxidative dearomatization of phenols has emerged as a key strategy. researchgate.netucsb.edu This approach often generates highly reactive intermediates like phenoxonium ions or ortho-quinone methides, which can then undergo intramolecular cycloadditions to construct the polycyclic framework. nih.govucsb.edu

For instance, the oxidation of a suitably substituted phenol can lead to an intermediate that undergoes a tandem oxidative dearomatization/cycloaddition sequence to furnish the pterocarpan core. nih.govresearchgate.net The choice of oxidant, such as phenyliodonium(III) bis(trifluoroacetate) (PIFA) or lead tetra-acetate, is crucial for the success of these transformations. researchgate.netucsb.edu This strategy can be particularly effective for creating complex molecular architectures in a limited number of steps. ucsb.edu

The presence of two chiral centers at positions 6a and 11a in the pterocarpan skeleton necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry. acs.org Significant progress has been made in developing chemo- and enantioselective approaches to pterocarpans.

One notable method is the asymmetric transfer hydrogenation (ATH) of isoflavones. researchgate.netnih.gov Using a chiral catalyst, an isoflavone can be reduced to an enantioenriched isoflavan-4-ol, which can then be cyclized to the corresponding optically active pterocarpan. researchgate.netnih.gov This has been successfully applied to the synthesis of several natural pterocarpans. nih.gov

Biocatalysis offers another powerful approach to enantioselectivity. Dirigent proteins (DPs) have been identified that can stereospecifically guide the cyclization of isoflavonoid precursors to form either the (+)- or (-)-enantiomer of a pterocarpan. nih.govnih.gov These proteins are thought to bind and stabilize quinone methide intermediates, thereby controlling the stereochemical outcome of the ring closure. nih.govnih.gov

Organocatalysis has also been employed in the enantioselective synthesis of related heterocyclic structures, suggesting its potential applicability to the asymmetric synthesis of the this compound core. nih.gov

Semi-Synthesis from Related Natural Scaffolds

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a valuable strategy for producing analogs of more complex or less accessible compounds. nih.govnih.govnih.gov While no specific semi-synthesis of this compound has been reported, the general principles can be applied. A plausible starting material would be a more abundant, structurally related pterocarpan.

For example, a pterocarpan lacking the C6a hydroxyl group could be isolated in larger quantities and then subjected to a late-stage benzylic oxidation to introduce the required functionality, mimicking the final step of some total synthesis approaches. researchgate.net Furthermore, other naturally occurring pterocarpans could be chemically modified through reactions such as demethylation, prenylation, or other functional group interconversions to yield this compound or its analogs.

Development of Synthetic Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for elucidating structure-activity relationships and potentially developing compounds with improved biological properties.

Structural diversification can be achieved through both total synthesis and semi-synthetic modifications. In a total synthesis approach, different building blocks can be introduced to vary the substitution pattern on the aromatic rings. wisconsin.edu

A key strategy for diversification is the late-stage functionalization of the pterocarpan core. For example, regio-specific prenylation of pterocarpans can be achieved using enzymatic methods, introducing lipophilic side chains that can modulate biological activity. researchgate.net Other modifications could include the introduction of different alkyl or acyl groups at the phenolic hydroxyl positions.

Semi-synthesis provides a direct route to a library of derivatives. nih.govnih.gov Starting from a common natural product core, a variety of reagents can be used to introduce diverse functional groups. For instance, esterification or etherification of hydroxyl groups can be readily accomplished. nih.gov Cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed on halogenated pterocarpan intermediates to introduce new carbon-carbon bonds and further expand the structural diversity.

Introduction of Functional Groups for Enhanced Activity

The targeted introduction of specific functional groups onto the this compound scaffold represents a key strategy for enhancing its inherent biological activities and potentially broadening its therapeutic applications. While research directly focused on the synthetic modification of this compound is limited, extensive studies on structurally related pterocarpans, such as medicarpin (B1676140) and others, provide a valuable framework for predicting how functional group modifications could impact this compound's efficacy. These studies on analogous compounds offer insights into the structure-activity relationships (SAR) within the pterocarpan class, guiding the rational design of novel this compound derivatives with improved potency.

The primary aim of these modifications is to alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can influence its interaction with biological targets. Key functional groups that have been investigated in the context of other pterocarpans include hydroxyl, methoxy (B1213986), prenyl, and methylenedioxy groups, as well as the hybridization of the pterocarpan core with other bioactive moieties like quinones.

Hydroxyl and Methoxy Groups

The position and presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the pterocarpan skeleton are critical determinants of biological activity. For instance, in studies of medicarpin and homopterocarpin, two closely related pterocarpans, the substitution pattern of these groups significantly influences their inhibitory effects on human monoamine oxidase-B (hMAO-B). Medicarpin, which possesses a hydroxyl group at the 3-position, demonstrates more potent inhibitory activity compared to homopterocarpin, which has a methoxy group at the same position. nih.gov This suggests that a free hydroxyl group may be crucial for forming key interactions, such as hydrogen bonds, with the active site of the target enzyme.

Furthermore, research on the antifeedant properties of various pterocarpans has highlighted the importance of these functional groups. The methylation of a hydroxyl group can alter the biological activity, indicating that the electronic and steric properties imparted by these substituents are finely tuned to elicit a specific biological response. tandfonline.com For this compound, which naturally contains hydroxyl, methoxy, and methylenedioxy functionalities, the selective demethylation, methylation, or introduction of additional hydroxyl groups could be a viable strategy to modulate its activity.

Prenyl Groups

The introduction of prenyl groups (e.g., -CH2CH=C(CH3)2) is a well-established method for enhancing the biological activity of flavonoids, including pterocarpans. Prenylation generally increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Structure-activity relationship studies of pterocarpans isolated from African Erythrina species have revealed that the presence and substitution pattern of prenyl groups are strongly correlated with their antibacterial activity. tjpps.org The increased lipophilicity conferred by these groups is thought to be a key factor in their enhanced efficacy against certain bacterial strains. tjpps.org The addition of prenyl groups to the this compound structure could, therefore, be a promising approach to amplify its antimicrobial potential.

Methylenedioxy Groups

This compound naturally possesses a methylenedioxy bridge (-O-CH2-O-) on one of its aromatic rings. This functional group is known to influence the conformation and electronic properties of the molecule. In the development of second-generation pterocarpanquinones for antileishmanial activity, the introduction of a methylenedioxy group into the D-ring of the pterocarpan structure led to a significant increase in potency and selectivity. scielo.br Specifically, the methylenedioxy-containing derivative exhibited a lower IC50 value and reduced toxicity compared to its counterparts without this group. scielo.br This suggests that the rigid, planar structure of the methylenedioxy group can favorably orient the molecule for interaction with its biological target. Further modification of the existing methylenedioxy group in this compound or the introduction of another such group could be explored to enhance its bioactivity.

Hybridization with Other Pharmacophores

A more advanced strategy for modifying this compound involves the hybridization of its pterocarpan core with other known pharmacophores to create novel chimeric molecules with potentially synergistic or enhanced activities. This approach has been successfully demonstrated with the synthesis of pterocarpanquinones, which combine the pterocarpan skeleton with a quinone moiety. scielo.br Quinones are a class of compounds known for their significant biological activities, and their fusion with a pterocarpan scaffold resulted in derivatives with potent antileishmanial properties. scielo.br

Another innovative approach has been the synthesis of nitrogen-containing analogues of pterocarpans. For example, a tetrahydrochromeno[4,3-b]indole, a nitrogen-analogue of medicarpin, was synthesized and its aromatic derivative displayed considerable biological activity against a range of important targets. rsc.org This indicates that replacing the oxygen atom in the heterocyclic ring system of the pterocarpan with a nitrogen atom can lead to new compounds with unique and potentially enhanced biological profiles. Applying these hybridization strategies to this compound could unlock new avenues for developing derivatives with novel mechanisms of action and improved therapeutic potential.

The following table summarizes the potential functional group modifications for this compound based on studies of related pterocarpans and their impact on biological activity.

| Functional Group/Modification | Rationale for Introduction | Potential Enhanced Activity | Example from Related Pterocarpans | Citation |

| Hydroxyl (-OH) | Increased hydrogen bonding potential | Enzyme inhibition | Medicarpin's 3-OH group leads to higher hMAO-B inhibition than homopterocarpin's 3-OCH3. | nih.gov |

| Prenyl | Increased lipophilicity, improved membrane permeability | Antibacterial | Prenylated pterocarpans from Erythrina species show enhanced antibacterial activity. | tjpps.org |

| Methylenedioxy (-O-CH2-O-) | Favorable conformational and electronic properties | Antiprotozoal | Introduction of a methylenedioxy group in pterocarpanquinones improved antileishmanial potency and selectivity. | scielo.br |

| Quinone Hybridization | Combination of two bioactive pharmacophores | Antiprotozoal | Pterocarpanquinone hybrids exhibit significant antileishmanial activity. | scielo.br |

| Nitrogen Heterocycle Analogue | Alteration of heterocyclic core, new interaction possibilities | Broad biological activity | Aromatic derivative of a nitrogen-analogue of medicarpin showed considerable activity against multiple targets. | rsc.org |

Molecular Mechanisms of Action in Biological Systems Preclinical Focus

Cellular and Subcellular Targets

Understanding the specific cellular and subcellular targets of Hildecarpin is crucial for defining its mode of action. This involves identifying the proteins, enzymes, or cellular structures with which it directly interacts.

Specific protein or enzyme targets for this compound have not been extensively detailed in the available scientific literature. As a pterocarpan (B192222), it belongs to a class of plant secondary metabolites known for diverse biological activities, suggesting potential interactions with various biomolecules. However, direct evidence pinpointing particular cellular proteins or enzymes that this compound binds to or modulates in target insects or fungi remains an area requiring further detailed investigation. Research into similar plant-derived compounds indicates that interactions with enzymes involved in metabolic pathways, detoxification, or structural integrity are common mechanisms of action mdpi.comnih.govresearchgate.netitmedicalteam.plnih.govmdpi.com.

Detailed studies on the specific signaling pathways perturbed by this compound are limited. Plant secondary metabolites can influence cellular communication and regulatory networks within target organisms nih.govnih.govnih.govbiorxiv.orgplos.orgrna-seqblog.com. While this compound's antifeedant and antifungal properties imply modulation of critical cellular processes, the precise signaling cascades (e.g., those related to growth, metabolism, stress response, or defense) that this compound affects have not been extensively elucidated. Future research may explore how this compound influences signal transduction pathways within insect or fungal cells.

Mechanistic Insights into Antifeedant Activity

This compound has been identified as an antifeedant, particularly against lepidopteran pests such as the legume pod borer, Maruca testulalis nih.govacs.orgjarts.info. The mechanisms behind this activity are being explored.

This compound's antifeedant activity suggests it interferes with the feeding behavior of insects. The general mechanism for many plant-derived antifeedants involves deterrence through sensory perception, often manifesting as an unpleasant taste or smell that discourages consumption journalspress.commdpi.com. While the insect neuroendocrine system is integral to regulating feeding behavior, appetite, and metabolism nih.govresearchgate.netfrontiersin.orgresearchgate.netndsu.edu, specific interactions of this compound with components of this system, such as neurohormone production or receptor binding, have not been extensively documented.

Mechanisms of Antifungal Activity

This compound has demonstrated antifungal properties nih.govscilit.com. However, the precise molecular mechanisms underlying its efficacy against fungi are not yet fully elucidated. Generally, antifungal compounds exert their effects through various mechanisms, including:

Disruption of Cell Membrane Integrity: Many antifungals target the fungal cell membrane, often by interfering with ergosterol (B1671047) biosynthesis or by directly binding to ergosterol, leading to pore formation and leakage of cellular contents researchgate.netresearchgate.netnih.gov.

Inhibition of Cell Wall Synthesis: Compounds that inhibit the synthesis of essential cell wall components, such as β-glucans, can compromise fungal structural integrity researchgate.net.

Interference with Essential Metabolic Pathways: Inhibition of enzymes critical for fungal survival, such as those involved in DNA, RNA, or protein synthesis, can also lead to fungistatic or fungicidal effects researchgate.netnih.gov.

Specific research identifying this compound's direct interactions with fungal cellular components or metabolic pathways is still needed to define its precise antifungal mechanism.

Disruption of Fungal Cell Integrity

The disruption of fungal cell integrity is a primary target for many antifungal compounds. This can occur through direct damage to the plasma membrane, compromising its barrier function and leading to loss of cellular contents frontiersin.org. For instance, compounds that act as nonionic surfactants can integrate into the fungal lipid bilayer, causing immediate destructive effects frontiersin.org. Mechanisms also include inducing morphological changes such as membrane blebbing and cell lysis, as observed with certain experimental antifungal agents mdpi.com.

Inhibition of Fungal Growth Pathways

Inhibition of fungal growth can be achieved by interfering with essential metabolic pathways or cellular processes. Some compounds may target cell cycle progression, biofilm formation, or specific enzyme activities critical for fungal survival and proliferation biorxiv.orgnih.gov. For example, interference with pathways like the Ras1-cAMP-Efg1 pathway has been shown to inhibit hyphal formation and affect the cell cycle in Candida albicans biorxiv.orgnih.gov. Other natural products have demonstrated growth inhibitory properties by affecting sphingoid backbone structures or functional groups, with minimal inhibitory concentrations (MICs) reported for specific analogues nih.gov.

Anti-inflammatory Modulatory Mechanisms (In vitro Models)

Studies on natural compounds often investigate their capacity to modulate inflammatory responses in in vitro models. These investigations typically involve stimulating immune cells, such as macrophages, with pro-inflammatory agents like lipopolysaccharide (LPS) and then assessing the effect of the compound on the production of inflammatory mediators researchgate.netcsic.esd-nb.infonih.govmdpi.complos.orgnih.gov.

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, TNF-α)

Several natural compounds have demonstrated the ability to suppress the production of key pro-inflammatory cytokines. For example, flavonoids isolated from Tephrosia hildebrandtii (though not specifically this compound) were found to significantly reduce the production of interleukins (IL-1β, IL-2, IL-6), interferon-gamma (IFN-γ), granulocyte macrophage-colony stimulating factor (GM-CSF), and tumor necrosis factor-alpha (TNF-α) when tested in LPS-stimulated peripheral blood mononuclear cells (PBMCs) at a concentration of 100 µM researchgate.net. Similarly, resveratrol (B1683913) has been shown to blunt the secretion of IL-1β, IL-6, IL-12(p70), and TNF-α in LPS-activated macrophages, and also impaired LPS-induced GM-CSF production d-nb.info. Other studies indicate that certain polyphenols can down-regulate pro-inflammatory cytokines like IL-6 and TNF-α nih.govmdpi.com.

Data Table: Cytokine Suppression by Flavonoids from Tephrosia hildebrandtii

| Cytokine | Inhibition Level (at 100 µM) |

| IL-1β | Significant Reduction |

| IL-2 | Significant Reduction |

| IL-6 | Significant Reduction |

| IFN-γ | Significant Reduction |

| GM-CSF | Significant Reduction |

| TNF-α | Significant Reduction |

Note: Data is based on findings for flavonoids from Tephrosia hildebrandtii, as direct data for this compound was not found.

Modulation of Inflammatory Mediators

Beyond cytokines, compounds can modulate other inflammatory mediators. For instance, resveratrol has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages d-nb.info. Studies on polymeric nanoparticles loaded with anti-inflammatory drugs also assessed their potential in modulating mediators such as NO, TNF-α, IL-1β, IL-6, PGE2, and IL-10 in LPS-stimulated macrophages csic.es. Docosahexaenoic acid (DHA) has been observed to decrease MCP1 and IL-6 secretion and reduce mRNA expression of pro-inflammatory markers like iNOS (Nos2), TNF-α, and Nfκb in macrophages plos.org.

Antimicrobial Action Pathways

Antimicrobial compounds can exert their effects through various pathways that target essential microbial components or processes. These pathways often involve disrupting the structural integrity of the microbe or interfering with its metabolic functions.

Complex Formation with Microbial Proteins

The literature focuses on the general antifungal activity of this compound, but the precise molecular targets and interactions related to microbial adhesins, transport proteins, or protein complex formation within microbial systems remain to be elucidated in the retrieved studies.

Compound Information

| Property | Value | Source(s) |

| Common Name | This compound | nih.govnih.gov |

| Systematic Name | 3,6a-Dihydroxy-2-methoxy-8,9-methylenedioxypterocarpan | amazonaws.comnih.govnih.gov |

| Molecular Formula | C₁₇H₁₄O₇ | amazonaws.comnih.govnih.gov |

| CAS Registry Number | 99624-64-3 | nih.gov |

| InChIKey | DQXBSJMCLQLJKV-DLBZAZTESA-N | amazonaws.comnih.gov |

| SMILES | COc1cc2c(cc1O)OC[C@]1(c3cc4c(cc3O[C@@H]21)OCO4)O | nih.gov |

| Class | Pterocarpan | mdpi.complos.orgfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.org |

| Source Organism | Tephrosia hildebrandtii | mdpi.complos.orgfrontiersin.orgfrontiersin.orgnih.govnih.govnih.govfrontiersin.orgnih.govmdpi.comncl.ac.ukdntb.gov.ua |

| Known Activities | Insect antifeedant, Antifungal (against Cladosporium cucumerinum) | mdpi.complos.orgresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govelifesciences.orgnih.govnih.govfrontiersin.org |

Due to the absence of specific research findings on the requested molecular mechanisms of action, a detailed article adhering strictly to the specified subsections cannot be generated at this time.

Preclinical Pharmacological Activities and Biological Effects in Vitro and Animal Models Only

Insect Pest Control Applications

Research into the entomological applications of hildecarpin has highlighted its potential as a natural insect control agent, primarily through its action as an antifeedant.

This compound has demonstrated notable antifeedant properties against the legume pod borer, Maruca testulalis. nih.gov This insect is a significant pest of cowpea (Vigna unguiculata), and the ability of this compound to deter its feeding suggests a potential role for this compound in the protection of this important crop. The antifeedant activity indicates that this compound can disrupt the normal feeding behavior of M. testulalis, thereby reducing crop damage.

While the antifeedant activity of this compound against Maruca testulalis has been established, detailed public information regarding the specific parameters and results of the bioassays used for this evaluation is not extensively available. General insect bioassays for antifeedants often involve "choice" or "no-choice" tests. In a choice test, insects are presented with treated and untreated food sources, and the level of deterrence is measured by the relative consumption of each. In a no-choice test, insects are only provided with a treated food source, and the amount consumed is compared to a control group with an untreated source. The specific methodology used to quantify the antifeedant efficacy of this compound, such as the concentration required to inhibit feeding by 50% (FI50), has not been detailed in the available literature.

Antifungal Efficacy Studies

The potential of this compound as an antifungal agent has also been explored, with preliminary studies indicating its activity against specific fungal species.

This compound has been shown to possess antifungal activity against Cladosporium cucumerinum. nih.gov This fungus is a plant pathogen known to cause scab disease on cucumbers and other cucurbits. The demonstration of in vitro activity suggests that this compound can directly inhibit the growth of this fungus.

While the activity of this compound against Cladosporium cucumerinum points to its potential as an antifungal agent for plant protection, comprehensive studies evaluating its efficacy across a broader range of plant pathogen models are not well-documented in publicly accessible research. Further investigation would be necessary to determine the spectrum of its antifungal activity against other significant agricultural fungal pathogens.

Anti-inflammatory Efficacy in Cellular Models

Currently, there is a lack of specific data from preclinical studies investigating the anti-inflammatory efficacy of this compound in cellular models. Research on the effects of this particular compound on inflammatory pathways, such as the inhibition of pro-inflammatory mediators in cell lines like macrophages, has not been reported in the available scientific literature.

Inhibition of Inflammatory Responses in Stimulated Immune Cells (e.g., LPS-stimulated PBMCs)

Research on flavonoids isolated from Tephrosia hildebrandtii has shed light on their anti-inflammatory potential. In a study involving lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), various flavonoids from this plant were assessed for their ability to modulate the release of pro-inflammatory cytokines. While the study highlighted a new flavone, hildeflavone, it also investigated the effects of other isolated flavonoids. researchgate.net

Treatment of LPS-stimulated PBMCs with these flavonoids at a concentration of 100 µM resulted in a significant reduction in the production of several key inflammatory mediators. researchgate.netnih.gov These include interleukins (IL-1β, IL-2, and IL-6), interferon-gamma (IFN-γ), granulocyte-macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov This demonstrates a broad inhibitory effect on the inflammatory cascade initiated by LPS in these immune cells.

Table 1: Effect of Flavonoids from Tephrosia hildebrandtii on Cytokine Production in LPS-Stimulated PBMCs

Cytokine Effect of Flavonoid Treatment (100 µM) IL-1β Significantly Reduced IL-2 Significantly Reduced IL-6 Significantly Reduced IFN-γ Significantly Reduced GM-CSF Significantly Reduced TNF-α Significantly Reduced

Other Reported Biological Activities (Preclinical Data)

Antiviral Investigations

No data is available on the in vitro or in vivo antiviral activities of this compound.

Cytotoxic Effects (in specific cellular models)

No data is available on the cytotoxic effects of this compound in any specific cellular models.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores for Biological Activity

Hildecarpin's biological activities are intrinsically linked to its pterocarpan (B192222) framework, a tetracyclic structure composed of a benzofuran (B130515) fused to a pyran ring researchgate.net. This core structure, characterized by specific oxygenation patterns and a hydroxyl group at the 6a position, is believed to be essential for its antifeedant and antifungal properties ku.ac.keku.ac.keicipe.org. While specific pharmacophores within this compound have not been exhaustively detailed in the provided literature, the pterocarpan skeleton itself, along with the 6a-hydroxyl group, is considered a significant feature contributing to its bioactivity ku.ac.keku.ac.keicipe.org.

Impact of Structural Modifications on Antifeedant Efficacy

This compound has demonstrated significant insect antifeedant activity against pests such as the legume pod-borer Maruca testulalis ku.ac.keku.ac.keicipe.orgjournalagent.comjarts.infomdpi.comresearchgate.netresearchgate.netsemanticscholar.orgnih.govdokumen.pubresearchgate.netmdpi-res.comdntb.gov.ua. While direct studies detailing the impact of specific structural modifications on this compound's antifeedant efficacy were not explicitly found in the provided search results, the pterocarpan class of compounds, to which this compound belongs, is known for its insecticidal and antifeedant properties mdpi.com. Further research involving the synthesis and testing of this compound derivatives would be necessary to establish detailed SAR for antifeedant activity.

Correlation of Chemical Structure with Antifungal Properties

This compound exhibits antifungal activity, notably against Cladosporium cucumerinum ku.ac.keku.ac.keicipe.orgjournalagent.commdpi.comresearchgate.netsemanticscholar.orgnih.govmdpi-res.comuonbi.ac.ke. The pterocarpan structure, with its specific oxygenation and the 6a-hydroxy substitution, is implicated in this antifungal property ku.ac.keku.ac.keicipe.org. The precise correlation between specific structural features (e.g., the methoxy (B1213986) group at position 2, the methylenedioxy ring, or the hydroxyl groups) and the degree of antifungal activity against various fungal species requires more in-depth investigation. However, the presence of the pterocarpan core is a key structural element associated with its observed antifungal effects.

Influence of Substituents on Anti-inflammatory Activity

While the primary documented activities of this compound are antifeedant and antifungal, studies on other flavonoids from Tephrosia hildebrandtii have indicated anti-inflammatory potential researchgate.netuncst.go.ug. This compound itself (identified as compound 5 in these studies) demonstrated significant inhibition of Interferon-gamma (IFN-γ) production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) researchgate.netuncst.go.ug. These findings suggest that this compound may possess anti-inflammatory properties, possibly mediated through the modulation of cytokine production. The specific influence of its substituents on this activity, compared to other related flavonoids, warrants further detailed SAR studies.

Computational Approaches to SAR

Computational methods have been employed to understand the potential mechanisms of action and SAR of this compound, particularly concerning its antifungal activity.

In silico modeling has been utilized to investigate the potential antifungal activity of plant-derived molecules, including this compound, against plant pathogens like Botrytis cinerea researchgate.netdergipark.org.tr. These studies involve calculating various physicochemical parameters of the molecule, such as molecular weight, volume, partition coefficient (logP), dipole moment, and polarizability, to establish quantitative structure-activity relationships (QSAR) researchgate.netdergipark.org.tr. These parameters provide insights into how the molecular properties might influence interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 312.8 | amu |

| Area | 300.9 | |

| Volume | 330.3 | |

| logP | 8.9 | |

| Dipole Moment (µ) | 330.5 | Debye |

| Polarizability (α) | 63.9 |

Source: researchgate.netdergipark.org.tr

Molecular docking studies have been performed to predict the binding interactions of this compound with potential protein targets, contributing to the understanding of its mechanism of action, particularly in the context of antifungal activity researchgate.netdergipark.org.tr. These studies typically involve simulating the binding of this compound to specific protein structures, often identified through databases like AlphaFold, to assess binding affinity and mode researchgate.net. The binding site coordinates and grid box parameters used in these simulations for this compound against Botrytis cinerea targets have been reported researchgate.net. While specific protein targets are not detailed in the provided snippets, these computational approaches are vital for predicting how this compound's structure interacts with biological macromolecules.

Table 2: Cytokine Inhibition by this compound in LPS-Stimulated PBMCs

| Cytokine | Inhibition | Concentration |

| IFN-γ | Significant | 100 µM |

Source: researchgate.netuncst.go.ug

Compound List

this compound

Future Research Directions and Prospects

Targeted Analog Synthesis for Enhanced Specificity and Potency

The inherent structure of Hildecarpin, a 6a-hydroxylated pterocarpan (B192222), offers a versatile template for chemical modification. Future research should focus on synthesizing structural analogs to improve its specificity and potency against target pests and pathogens. Structure-activity relationship (SAR) studies will be crucial, systematically altering functional groups and exploring variations in the pterocarpan core. For instance, modifications to the hydroxyl, methoxy (B1213986), and methylenedioxy groups, or alterations to the aromatic ring system, could lead to compounds with superior insecticidal or fungicidal activity, potentially broadening the spectrum of pests or fungi it can effectively control. Furthermore, synthesizing analogs could also help in designing compounds with reduced off-target effects, thereby increasing their safety profile for non-target organisms and the environment.

Elucidation of Additional Molecular Targets and Pathways

While this compound is known to exhibit insect antifeedant and antifungal properties, the precise molecular targets and biochemical pathways through which it exerts these effects remain largely uncharacterized. Future research should prioritize the identification of these specific molecular targets, which could include enzymes, receptors, or signaling pathways essential for insect feeding behavior or fungal growth. Techniques such as affinity chromatography, target-based screening assays, and transcriptomic or proteomic analyses in response to this compound treatment could reveal novel mechanisms of action. Understanding these pathways is critical for rational drug design and for predicting potential interactions or resistance mechanisms.

Exploration of Biosynthetic Pathway Engineering for Production

As a natural product derived from Tephrosia hildebrandtii, the sustainable and scalable production of this compound presents a significant challenge. Future research should explore strategies for engineering its biosynthetic pathway. This could involve identifying the genes responsible for this compound biosynthesis in Tephrosia species and subsequently attempting heterologous expression in microbial hosts (e.g., E. coli, yeast) or plant cell cultures. Metabolic engineering approaches could also focus on optimizing precursor supply and enzyme activity within the native plant or engineered systems to increase yield. Such efforts would not only ensure a more reliable supply of this compound but also facilitate the production of novel analogs through pathway manipulation.

Advanced Preclinical Model Development for Efficacy Evaluation

To fully assess this compound's potential, particularly for agricultural applications or as a lead compound for pest and disease management, the development of advanced preclinical models is essential. This involves moving beyond simple laboratory assays to more complex, controlled environments that mimic real-world conditions. For insect antifeedant activity, this could include studies in controlled greenhouse environments using relevant crop models (e.g., cowpea) and simulated pest infestations. For antifungal activity, testing against a broader range of plant pathogenic fungi in controlled disease models would be beneficial. Developing these models will allow for a more accurate evaluation of efficacy, persistence, and potential for resistance development in target organisms.

Computational and in silico Approaches in Drug Discovery and Development

Computational and in silico methods offer powerful tools to accelerate the discovery and development of this compound-based agents. Future research should leverage these approaches extensively. Techniques such as quantitative structure-activity relationship (QSAR) modeling can predict the activity of novel analogs based on their chemical structures. Molecular docking simulations can help identify potential molecular targets by predicting binding affinities of this compound and its derivatives to known protein structures. Furthermore, virtual screening of compound libraries against identified targets can uncover new lead compounds. Artificial intelligence (AI) and machine learning (ML) algorithms can also be employed to analyze large datasets, predict biological activity, and optimize synthetic routes, thereby streamlining the entire discovery pipeline.

Integration with Other Natural Products for Synergistic Effects

This compound is one of many bioactive compounds found in the Tephrosia genus, which also includes rotenoids, other pterocarpans, and various flavonoids, many of which possess their own insecticidal, antifungal, or other pharmacological properties nih.govresearchgate.netmdpi.com. Future research should investigate the potential for synergistic effects when this compound is combined with other natural products, either from Tephrosia or other plant sources. Such combinations could lead to enhanced efficacy, broader spectrum activity, or reduced development of resistance compared to individual compounds. Identifying synergistic combinations could lead to the development of more potent and sustainable biopesticides or therapeutic agents.

Known Biological Activities of this compound

| Activity Type | Target Organism/Pathogen | Reported Effect | Primary References |

| Insect Antifeedant | Maruca testulalis (legume pod-borer) | Antifeedant | journalagent.comku.ac.kecambridge.orgresearchgate.netresearchgate.netjarts.infocambridge.org |

| Antifungal | Cladosporium cucumerinum | Fungicidal | journalagent.comku.ac.kecambridge.orgresearchgate.netcambridge.org |

Compound Name List

this compound

Rotenone

Semiglabrin

Pseudosemiglabrin

Apollinine

Lanceolatin A

Terpurinflavone

Tephrosin

Isopongaflone

Maackiain

Quercetin

Kaemferol

Rutin

Isoquercitrin

Azadirachtin

Nimbocinol

Azadiradione

Salannin

1 l-epi-azadirachtin H

trans-tephrostachin

trans-anhydrotephrostachin

Q & A

Basic Research Questions

Q. How can researchers ensure the structural elucidation of Hildecarpin is accurate and reproducible?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for functional group identification, X-ray crystallography for 3D conformation) with chromatographic purity assessments (HPLC/GC-MS). Reproducibility requires detailed documentation of solvent systems, instrumentation parameters, and calibration standards, as outlined in experimental protocols for novel compound characterization .

Q. What are the recommended protocols for isolating this compound from natural sources with high purity?

- Methodological Answer : Optimize extraction using polarity-guided solvents (e.g., ethanol-water gradients) followed by column chromatography (silica gel or Sephadex). Validate purity via melting point analysis and tandem mass spectrometry. Preclinical guidelines emphasize batch-to-batch consistency and contamination checks .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Use in vitro cell-based assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Dose-response curves and IC₅₀ calculations are critical. Ensure adherence to NIH reporting standards for experimental conditions, including cell line authentication and statistical power analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., dosage, solvent carriers, model organisms). Replicate studies under standardized conditions and apply multivariate statistics to isolate causal factors. Qualitative frameworks for data contradiction analysis recommend iterative hypothesis testing .

Q. How can researchers optimize the synthetic pathway of this compound for scalability without compromising yield?

- Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration). Use green chemistry principles (e.g., solvent recycling) and characterize intermediates via FT-IR and LC-MS. Robustness testing under cGMP guidelines ensures scalability .

Q. What interdisciplinary approaches validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate omics technologies (transcriptomics/proteomics) with molecular docking simulations. Validate findings using CRISPR-Cas9 gene-edited models and cross-reference with cheminformatics databases (e.g., PubChem, ChEMBL). Mixed-methods research designs enhance mechanistic clarity .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?

- Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interspecies differences. Use non-compartmental analysis (NCA) for AUC calculations and report variability metrics (e.g., coefficient of variation). Transparent reporting of animal welfare protocols is critical .

Q. What frameworks ensure ethical and FAIR (Findable, Accessible, Interoperable, Reusable) data publication for this compound studies?

- Methodological Answer : Adopt repositories like Zenodo or ChEMBL for raw datasets. Include machine-readable metadata (e.g., SMILES notation, experimental conditions) and cite digital object identifiers (DOIs). Follow FAIR guidelines for chemical data sharing .

Tables for Methodological Reference

| Analytical Technique | Application | Key Parameters | References |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation | Solvent purity, δ (ppm) calibration | |

| HPLC-MS | Purity assessment | Column type, retention time, m/z ratios | |

| X-ray Crystallography | 3D conformation | Crystal lattice parameters, R-factor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.